
2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of 2,5-dichlorophenoxyacetic acid: This can be achieved by reacting 2,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification processes: Including recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,5-dichlorophenoxy)-N-(2-formylphenyl)acetamide or 2-(2,5-dichlorophenoxy)-N-(2-carboxyphenyl)acetamide.
Reduction: Formation of 2-(2,5-dichlorophenoxy)-N-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Pathway Modulation: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide: Similar structure but with chlorine atoms at different positions.
2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at a different position.
2-(2,5-dichlorophenoxy)-N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-2-4-12(13)18-15(19)9-21-14-8-10(16)6-7-11(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHYFPGZNKZTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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